molecular formula C18H16ClNO4 B11467275 2-Chloro-1,4-dihydroxy-3-[(2-methylpropyl)amino]anthracene-9,10-dione

2-Chloro-1,4-dihydroxy-3-[(2-methylpropyl)amino]anthracene-9,10-dione

Cat. No.: B11467275
M. Wt: 345.8 g/mol
InChI Key: FBGBLJTUWHNMKT-UHFFFAOYSA-N
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Description

2-CHLORO-1,4-DIHYDROXY-3-[(2-METHYLPROPYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that includes a chloro group, hydroxyl groups, and an amino group attached to an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-1,4-DIHYDROXY-3-[(2-METHYLPROPYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available precursors. The process may include halogenation, hydroxylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-1,4-DIHYDROXY-3-[(2-METHYLPROPYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the chloro group to a hydrogen atom.

    Substitution: Replacement of the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions may produce various substituted anthracene derivatives.

Scientific Research Applications

2-CHLORO-1,4-DIHYDROXY-3-[(2-METHYLPROPYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-CHLORO-1,4-DIHYDROXY-3-[(2-METHYLPROPYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-1,4-DIHYDROXYANTHRACENE-9,10-DIONE: Lacks the amino group and has different chemical properties.

    1,4-DIHYDROXY-3-[(2-METHYLPROPYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE: Lacks the chloro group, leading to different reactivity.

Uniqueness

The presence of both chloro and amino groups in 2-CHLORO-1,4-DIHYDROXY-3-[(2-METHYLPROPYL)AMINO]-9,10-DIHYDROANTHRACENE-9,10-DIONE makes it unique compared to similar compounds. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16ClNO4

Molecular Weight

345.8 g/mol

IUPAC Name

2-chloro-1,4-dihydroxy-3-(2-methylpropylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H16ClNO4/c1-8(2)7-20-14-13(19)17(23)11-12(18(14)24)16(22)10-6-4-3-5-9(10)15(11)21/h3-6,8,20,23-24H,7H2,1-2H3

InChI Key

FBGBLJTUWHNMKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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